molecular formula C12H23NO4 B2731913 3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2287148-05-2

3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B2731913
CAS No.: 2287148-05-2
M. Wt: 245.319
InChI Key: UJPLZHCXSRPGCR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a complex organic compound with a unique structure that includes both aliphatic and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the introduction of the desired side chains through alkylation or acylation reactions. The final step often involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
  • Boc-NH-PEG2-CH2COOH
  • NHBoc-PEG2-CH2COOH

Uniqueness

3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is unique due to its specific structural features, such as the presence of both dimethyl and carbamate groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(7-9(14)15)12(5,6)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLZHCXSRPGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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